N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide
Description
N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide is a synthetic organic compound characterized by the presence of a fluoropyrimidine moiety, a cyclopentyl group, and a methanesulfonamide functional group
Properties
IUPAC Name |
N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2S/c1-19(17,18)16-10-4-2-3-8(10)5-13-11-14-6-9(12)7-15-11/h6-8,10,16H,2-5H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPLZXDUVMQAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC1CNC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide typically involves multiple steps:
Formation of 5-fluoropyrimidine: This can be achieved through the fluorination of pyrimidine derivatives.
Cyclopentylation: The resulting 5-fluoropyrimidin-2-ylamine is reacted with cyclopentylmethyl halide under basic conditions to form the cyclopentylmethylamine derivative.
Sulfonamidation: Finally, the cyclopentylmethylamine derivative is reacted with methanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyrimidine moiety can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfonamide groups.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Chemistry
In chemistry, N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The fluoropyrimidine moiety is known for its activity against certain types of cancer cells, making this compound a candidate for anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.
Mechanism of Action
The mechanism of action of N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes in cancer cells. The cyclopentyl group enhances the compound’s binding affinity and specificity, while the methanesulfonamide group improves its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known anticancer agent with a similar fluoropyrimidine structure.
2-Fluoropyrimidine: A simpler analog used in various chemical syntheses.
Cyclopentylamine: A compound with a similar cyclopentyl group but lacking the fluoropyrimidine and methanesulfonamide moieties.
Uniqueness
N-[2-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentyl]methanesulfonamide is unique due to its combination of a fluoropyrimidine moiety, a cyclopentyl group, and a methanesulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
